molecular formula C17H21N3O2S B10833648 Isoquinoline sulfonyl derivative 3

Isoquinoline sulfonyl derivative 3

Cat. No.: B10833648
M. Wt: 331.4 g/mol
InChI Key: WDKSGCASJPRCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline sulfonyl derivatives are a class of compounds characterized by a sulfonyl group (-SO₂-) attached to an isoquinoline core. "Isoquinoline sulfonyl derivative 3" (hereafter referred to as Compound 3) is a synthetic molecule designed for pharmacological applications, particularly as a protein kinase inhibitor. Its structure includes a 5-isoquinolinesulfonamide moiety linked to a piperidine or ethylenediamine group, as exemplified in the synthesis of N-(5-isoquinolinesulfonyl)-N'-(N-methyl-1,2,3,4-tetrahydro-5-isoquinolinesulfonyl)-ethylenediamine . The sulfonyl group enhances binding affinity to enzyme active sites, while the isoquinoline core provides structural rigidity, improving target specificity.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5-(2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-1-ylsulfonyl)-4-methylisoquinoline

InChI

InChI=1S/C17H21N3O2S/c1-12-10-18-11-13-4-2-6-16(17(12)13)23(21,22)20-9-7-14-15(20)5-3-8-19-14/h2,4,6,10-11,14-15,19H,3,5,7-9H2,1H3

InChI Key

WDKSGCASJPRCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CCC4C3CCCN4

Origin of Product

United States

Preparation Methods

Role of Ferrous Ions in Cyclization

Ferrous ions (Fe²⁺) act as Lewis acids, polarizing the sulfonyl precursor and facilitating nucleophilic attack by the isoquinoline nitrogen. This step is rate-determining, as evidenced by kinetic studies showing a first-order dependence on FeCl₂ concentration. Optimizing the Fe²⁺:H₂O₂ ratio to 1:8 minimizes over-oxidation while maximizing cyclization efficiency.

Ketenimine Intermediates in Thermal Rearrangement

Density functional theory (DFT) calculations reveal that the ketenimine intermediate adopts a linear geometry , enabling strain-free cyclization. Introducing electron-withdrawing groups on the triazole accelerates rearrangement by stabilizing the transition state. For example, p-toluenesulfonyl (Ts) groups enhance reaction rates by 40% compared to mesyl (Ms) groups.

Steric Effects in Nucleophilic Substitution

Bulky amines (e.g., N-cyclohexylpiperazine ) exhibit slower reaction kinetics due to steric hindrance at the sulfonyl chloride’s electrophilic sulfur. However, using polar aprotic solvents like DMF increases nucleophilicity, compensating for steric effects .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline sulfonyl derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Isoquinoline derivatives have been extensively studied for their anticancer properties. Isoquinoline sulfonyl derivative 3 has shown promising results in various cancer models:

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study involving leukemia and colon cancer cells, this compound demonstrated significant antiproliferative activity, particularly against camptothecin-resistant CEM/C2 leukemia cells and LoVo colon cancer cells .
  • Case Study : A recent investigation into a series of dihydroisoquinoline derivatives revealed that isoquinoline sulfonyl derivative 3b exhibited a high selectivity index for cancer cells compared to normal mammalian cells, indicating its potential as a safe therapeutic agent .

Antimicrobial Properties

Isoquinoline sulfonyl derivatives have also been evaluated for their antimicrobial efficacy:

  • Activity Against Bacteria : Studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for isoquinoline sulfonamide derivatives was found to be as low as 6.25 µM .
  • Case Study : A screening of a library of small molecules identified isoquinoline sulfonamide as one of the most potent compounds against Gram-negative bacteria, showcasing its potential as an antibiotic candidate .

Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibition : The compound has shown promising results as a selective inhibitor of phosphodiesterase-4 (PDE4), which is implicated in various inflammatory diseases. Isoquinoline sulfonamide derivatives demonstrated significant inhibitory activity and selectivity in both in vitro and in vivo models .
  • Case Study : A series of synthesized isoquinoline derivatives were evaluated for their phosphodiesterase inhibitory action, with this compound emerging as a key lead compound for further development in treating inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoquinoline derivatives:

  • Mechanism : this compound has been reported to exhibit protective effects against neuronal cell death induced by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.
  • Case Study : Research indicated that certain isoquinoline derivatives could significantly reduce apoptosis in neuronal cells under stress conditions, suggesting their potential role in developing neuroprotective therapies .

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound have been characterized to assess its suitability for therapeutic applications:

  • Absorption and Metabolism : Studies have indicated favorable absorption characteristics and metabolic stability for isoquinoline sulfonamide derivatives, which are crucial for their efficacy as drug candidates.
  • Toxicological Assessments : Toxicological evaluations have shown that this compound exhibits a good safety profile, making it a viable candidate for further clinical development .

Mechanism of Action

The mechanism of action of isoquinoline sulfonyl derivative 3 involves its interaction with specific molecular targets, such as DNA gyrase in bacteria. This interaction inhibits the enzyme’s activity, leading to antibacterial effects. The compound occupies an allosteric, hydrophobic pocket in the GyrA subunit, which is distinct from other gyrase inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Quinoline vs. Isoquinoline Derivatives
  • Compound 3 (isoquinoline core) differs from quinoline-based sulfonyl derivatives (e.g., 3-sulfonyl quinoline derivatives in ) in the position of the nitrogen atom. Isoquinoline has a nitrogen at position 2, whereas quinoline has it at position 1. This shift alters electronic distribution, impacting interactions with target proteins like 5-HT6 receptors .
  • Example: 3-Sulfonyl quinoline derivatives show potent 5-HT6R antagonism (IC₅₀ < 100 nM) due to optimized pharmacophore alignment, whereas Compound 3’s isoquinoline core may favor kinase inhibition .
Dihydroisoquinoline Derivatives
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (, Figure 10) features a partially saturated isoquinoline ring with methoxy substituents.

Functional Group Modifications

Sulfonamide vs. Sulfonic Acid
  • Isoquinoline-5-sulfonic acid (CAS 27655-40-9, ) lacks the sulfonamide group, resulting in higher acidity (pKa ~1.5) and lower membrane permeability than Compound 3. The sulfonamide in Compound 3 improves bioavailability by balancing hydrophilicity and lipophilicity .
Piperidine vs. Piperazine Substituents
  • 5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline () incorporates a piperazine ring, which introduces additional hydrogen-bonding sites. In contrast, Compound 3’s piperidine or ethylenediamine groups may prioritize steric compatibility with hydrophobic kinase pockets .

Enzyme Inhibition Potency

Compound Target Enzyme IC₅₀ (nM) Key Structural Features Reference
Compound 3 Protein Kinase A 8* 5-Isoquinolinesulfonamide, ethylenediamine
3-Sulfonyl Quinoline 5-HT6 Receptor 90 Quinoline core, 3-sulfonyl group
Isoquinoline-5-sulfonic acid N/A N/A Sulfonic acid group
6,7-Dimethoxy-dihydroisoquinoline Kinase X 250 Dihydro core, methoxy groups

*Inferred from analogue III in , which shares a sulfonamide group.

Cellular Potency and Selectivity

  • Compound 3 ’s ethylenediamine linker enables dual sulfonamide attachment, enhancing binding to kinase catalytic dyads (e.g., Asp228) .
  • In contrast, benzothiazole–isoquinoline hybrids () exhibit broader activity but lower selectivity due to the benzothiazole moiety’s promiscuous interactions .

Physicochemical and Pharmacokinetic Properties

Property Compound 3 5-ISOQUINOLINESULFONAMIDE, N-3-PIPERIDINYL () 3-Sulfonyl Quinoline ()
Molecular Weight ~704 (analogue) 291.37 408.45
LogP 2.1 (estimated) 1.8 3.2
Solubility (mg/mL) 0.05 (PBS) 0.12 0.01
Plasma Protein Binding 85% 78% 92%
  • Compound 3’s higher molecular weight and moderate LogP suggest balanced tissue penetration, while 3-sulfonyl quinoline’s hydrophobicity may limit aqueous solubility .

Q & A

Q. What ethical guidelines apply when referencing prior studies on Isoquinoline sulfonyl derivatives?

  • Methodological Answer : Cite original sources for methodologies and avoid secondary citations unless primary literature is inaccessible. Differentiate between foundational studies (e.g., synthesis protocols) and novel findings. Adhere to ICH guidelines for transparent reporting, including conflicts of interest and data accessibility statements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.